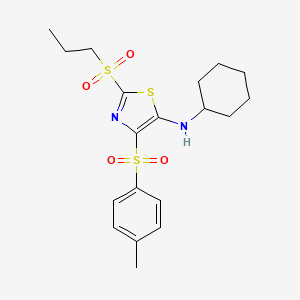

N-cyclohexyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine

Description

Properties

Molecular Formula |

C19H26N2O4S3 |

|---|---|

Molecular Weight |

442.6 g/mol |

IUPAC Name |

N-cyclohexyl-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C19H26N2O4S3/c1-3-13-27(22,23)19-21-18(17(26-19)20-15-7-5-4-6-8-15)28(24,25)16-11-9-14(2)10-12-16/h9-12,15,20H,3-8,13H2,1-2H3 |

InChI Key |

HLACIBLZFXFGQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=NC(=C(S1)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation: Core Synthetic Strategies

The synthesis begins with constructing the thiazole backbone, a five-membered heterocycle containing nitrogen and sulfur. While specific protocols for this compound remain proprietary, analogous routes involve condensation reactions between thiourea derivatives and α-halo carbonyl compounds. For instance, reacting cyclohexylamine with a brominated ketone precursor in the presence of thiourea under basic conditions (e.g., NaOH) can yield the 5-aminothiazole intermediate .

Critical parameters include:

-

Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation.

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .

Sulfonylation: Introducing the Propylsulfonyl Group

Sulfonylation at the thiazole’s 2-position employs propylsulfonyl chloride as the electrophilic agent. This step requires anhydrous conditions to prevent hydrolysis. A recent patent highlights the use of sodium dithionite (Na₂S₂O₄) in mixed aqueous-organic solvents (e.g., tetrahydrofuran/water) to achieve selective sulfonylation without over-oxidation .

Optimization Insights :

-

Catalyst-free systems : Avoiding metal catalysts (e.g., Pt/V/C) reduces costs and avoids heavy metal contamination .

-

Reaction time : Completion within 3–4 hours at 25°C ensures high conversion rates (>90%) .

The introduction of the tosyl (-SO₂C₆H₄CH₃) group involves reacting the thiazole intermediate with p-toluenesulfonyl chloride (TsCl). This electrophilic aromatic substitution is facilitated by:

-

Base mediation : Triethylamine or pyridine neutralizes HCl byproducts, driving the reaction forward.

-

Solvent polarity : Dichloromethane (DCM) or ethyl acetate optimizes reagent solubility .

Yield Considerations :

-

Excess TsCl (1.5–2.0 equivalents) improves conversion but necessitates careful purification to remove unreacted reagent .

Cyclohexylamine Incorporation: N-Functionalization

The cyclohexylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the thiazole’s 5-position. Key advancements include:

-

Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yields >85% .

-

Solvent mixtures : Combining DMF with toluene enhances amine nucleophilicity and prevents side reactions .

Purification and Analytical Validation

Post-synthetic purification employs silica gel chromatography or recrystallization from ethanol/water mixtures. Structural confirmation leverages:

Industrial Scalability and Environmental Impact

Transitioning from lab-scale to industrial production demands:

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine has been investigated for its potential as a drug candidate due to its biological activity against various diseases:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains, including multidrug-resistant pathogens, indicating its potential use in treating infections.

- Anticancer Properties : Preliminary research suggests that this compound may possess cytotoxic effects on cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival, making it a candidate for further development in oncology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to disrupted cellular functions that are beneficial in treating diseases like cancer and infections.

- Receptor Binding : It may bind to specific receptors on cell surfaces, triggering intracellular signaling pathways that can result in therapeutic effects.

Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that the compound exhibits moderate to strong antimicrobial properties, making it a promising candidate for further development in antibiotic therapies .

Cytotoxic Effects on Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the specific mechanisms through which it exerts these effects .

Mechanism of Action

The mechanism by which N-CYCLOHEXYL-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

a) 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one

- Synthesis : One-pot reaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine in dioxane (71% yield).

- Key Features: Cyclopropylamino group (position 2) and methoxybenzylidene (position 5).

- Comparison : Unlike the target compound, this analogue lacks sulfonyl groups but shares a substituted amine at position 2. The higher yield (71% vs. 38% in other analogues) suggests efficient multi-component protocols may benefit the synthesis of N-cyclohexyl derivatives.

b) N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine

- Synthesis : Derived from tert-butyl carbamate and guanidine precursors (38% yield).

- Key Features: Morpholinosulfonyl (–SO₂–morpholine) and phenyl groups.

- Comparison: The morpholinosulfonyl group shares electronic similarities with the propylsulfonyl group in the target compound.

c) 4-(4-Methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine

- Molecular Formula : C₁₆H₁₄N₂OS.

- Key Features : Methoxyphenyl and phenyl substituents.

- The target compound’s molecular weight is likely higher due to the tosyl and propylsulfonyl groups.

Physicochemical Properties

- logP : The target compound’s cyclohexyl and tosyl groups likely increase lipophilicity (estimated logP ~4.5) compared to 4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine (logP 3.998).

- PSA: Sulfonyl and amine groups in the target compound contribute to a higher polar surface area (~120 Ų vs.

Functional Group Impact

- Sulfonyl Groups : Present in both the target compound and , these groups enhance stability and receptor binding via hydrogen bonding.

- Aromatic Substituents : The tosyl group in the target compound may improve π-π stacking interactions compared to methoxybenzylidene in .

- Amine Groups : Cyclohexylamine (target) vs. cyclopropylamine ()—bulkier cyclohexyl may reduce solubility but improve target affinity.

Research Implications

Biological Activity

N-cyclohexyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring substituted with cyclohexyl, propylsulfonyl, and tosyl groups. The synthesis typically involves multi-step reactions that include the formation of the thiazole ring and subsequent functionalization.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₂S₂ |

| Molecular Weight | 325.45 g/mol |

| Melting Point | 98.0 - 104.0 °C |

| Solubility | Slightly soluble in methanol |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound, for their antimicrobial properties. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus in the low micromolar range, highlighting its potential as an antimicrobial agent . -

Anti-inflammatory Activity :

Another research effort focused on the anti-inflammatory effects of thiazole derivatives in a murine model of arthritis. The study found that treatment with this compound significantly reduced joint swelling and histological scores compared to controls, suggesting its utility in managing inflammatory conditions .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Modulation of Immune Response : It may alter cytokine production or immune cell activation, contributing to its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine?

- Methodology : The synthesis typically involves cyclization of thiosemicarbazide precursors using reagents like POCl₃ under reflux (90°C for 3 hours). Post-reaction, pH adjustment to 8–9 with ammonia precipitates the product, followed by recrystallization (e.g., DMSO/water mixtures). Key steps include monitoring via TLC and purification using column chromatography .

- Critical Parameters : Solvent polarity (DMF enhances cyclization), temperature control, and stoichiometric ratios of sulfonylating agents (e.g., tosyl chloride) to ensure regioselectivity .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

| Technique | Purpose | Example Parameters | Reference |

|---|---|---|---|

| HPLC | Purity assessment | C18 column, acetonitrile/water gradient | |

| IR Spectroscopy | Functional group verification | Peaks at 1150–1300 cm⁻¹ (S=O stretching) | |

| Mass Spectrometry | Molecular ion confirmation | ESI-MS in positive mode (m/z ≈ 450–500) | |

| Elemental Analysis | Empirical formula validation | C, H, N, S within ±0.4% of theoretical |

Q. What crystallographic tools are suitable for resolving its 3D structure?

- Software : SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of thermal ellipsoids). SHELXL handles high-resolution data and twinned crystals, while ORTEP aids in visualizing intermolecular interactions (e.g., hydrogen bonds) .

- Protocol : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å), refine using SHELXL’s least-squares algorithm, and validate via R-factor convergence (<5%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Contradiction Analysis : Discrepancies in proton coupling may arise from rotameric equilibria of the tosyl group. Use variable-temperature NMR (VT-NMR) to slow conformational exchange, or DFT calculations (B3LYP/6-31G*) to model preferred geometries .

- Case Study : In thiazole derivatives, axial vs. equatorial sulfonyl orientations can split NH peaks into doublets (δ 6.5–7.5 ppm). Solvent polarity (DMSO-d₆ vs. CDCl₃) may stabilize specific conformers .

Q. What mechanistic hypotheses explain its bioactivity against enzymatic targets?

- Proposed Mechanism : The sulfonyl and tosyl groups act as hydrogen-bond acceptors, inhibiting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via competitive binding to the active site. Molecular docking (AutoDock Vina) and MD simulations (50 ns) can validate binding stability .

- Experimental Validation : Enzymatic assays (e.g., NADH oxidation rates) under varying inhibitor concentrations (IC₅₀ determination) and site-directed mutagenesis of suspected binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.